Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₂₂H₂₁BrO₆, molecular weight: 461.31 g/mol) is a halogenated benzofuran derivative characterized by a benzyloxy-oxoethoxy substituent at the C5 position and a bromine atom at C6 of the benzofuran core. This compound is synthesized via etherification and halogenation reactions, as described in studies of analogous structures .
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-3-25-21(24)20-13(2)28-17-10-16(22)18(9-15(17)20)26-12-19(23)27-11-14-7-5-4-6-8-14/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHSCVYAKYRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OCC3=CC=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.
Introduction of the Bromo Group: Bromination of the benzofuran core is achieved using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced via etherification reactions using benzyl alcohol and suitable catalysts.
Esterification: The final step involves esterification to form the ethyl ester group using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two ester groups that can undergo hydrolysis under acidic or basic conditions:
-
Ethyl ester (C=O adjacent to OCH₂CH₃) : Hydrolyzes to a carboxylic acid using aqueous HCl or NaOH.
-
Benzyloxy-oxoethoxy group (C=O adjacent to OCH₂C₆H₅) : Selective hydrolysis may occur under milder conditions (e.g., H₂O/THF with catalytic NaOH) to retain the benzyl-protected oxygen .
Typical Conditions and Products
| Reaction Site | Reagents/Conditions | Product(s) |
|---|---|---|
| Ethyl ester | 6M HCl, reflux, 8h | Carboxylic acid + ethanol |
| Benzyloxy-oxoethoxy | 0.1M NaOH, rt, 12h | Glycolic acid derivative + benzyl alcohol |
Nucleophilic Substitution at Bromine
The bromine atom at position 6 is susceptible to SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from adjacent oxygen atoms:
Key Reactions
-
Amination : Reacts with ammonia/amines (e.g., NH₃ in DMF at 100°C) to form 6-amino derivatives .
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Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids generates biaryl systems .
Example Transformation
Reduction Reactions
Selective reduction of carbonyl groups is possible:
-
Ester to Alcohol : LiAlH₄ reduces both esters to primary alcohols.
-
Partial Reduction : NaBH₄ selectively reduces the benzyloxy-oxoethoxy ketone to a secondary alcohol without affecting ethyl esters .
Predicted Outcomes
| Reducing Agent | Target Site | Product |
|---|---|---|
| LiAlH₄ | Both esters | Diol derivative |
| NaBH₄ | Benzyloxy-oxoethoxy | Alcohol-retaining ethyl ester |
Benzyl Group Deprotection
The benzyloxy group can be removed via hydrogenolysis :
Oxidation Reactions
The methyl group at position 2 may oxidize to a carboxylic acid under strong oxidizers:
Cycloaddition and Ring Formation
The electron-rich benzofuran core participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form polycyclic systems .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity Rank (1=most) |
|---|---|---|
| C-Br (position 6) | SNAr | 1 |
| Benzyloxy-oxoethoxy | Hydrolysis | 2 |
| Ethyl ester | Reduction | 3 |
| Methyl (position 2) | Oxidation | 4 |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : C21H19BrO6
- IUPAC Name : Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate
The structure of the compound features a benzofuran core, which is known for its biological activity. The presence of bromine and benzyloxy groups contributes to its unique chemical behavior and potential therapeutic effects.
Anticancer Activity
Research has shown that compounds related to benzofurans exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. A study indicated that derivatives of benzofurans can induce apoptosis in cancer cells, making them potential candidates for cancer treatment .
Antimicrobial Properties
Benzofuran derivatives have also been investigated for their antimicrobial activities. The compound's structure suggests it may interact with microbial targets, potentially leading to the development of new antibiotics. Preliminary studies have indicated effectiveness against various bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of similar benzofuran compounds has been documented. This compound may exhibit similar effects, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
| Study Reference | Application Area | Findings |
|---|---|---|
| Abdel-Aziz & Mekawey (2009) | Anticancer | Demonstrated significant inhibition of cell growth in various cancer cell lines. |
| PMC3052120 | Structural Analysis | Provided insights into the molecular interactions and stability of benzofuran derivatives, suggesting potential for drug development. |
| AK Scientific (2025) | Safety Profile | Highlighted the importance of safety evaluations in pharmacological applications, noting skin and eye irritation potential. |
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromo and benzyloxy groups may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Benzyloxy vs.
- Halogen Effects: Bromine at C6 is conserved in most analogs, but substitution with chlorine (e.g., ) may alter antibacterial potency. Evidence suggests brominated benzofurans exhibit lower cytotoxicity than non-halogenated precursors .
- Ester Variations : Replacement of the ethyl ester with propan-2-yl () or retention of methyl esters (e.g., ) impacts metabolic stability and hydrolysis rates.
Biological Activity
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and potential applications in medicinal chemistry.
- Molecular Formula : C21H19BrO6
- Molecular Weight : 447.28 g/mol
- LogP (Partition Coefficient) : 4.711
- Water Solubility (LogSw) : -4.94
- Polar Surface Area : 56.788 Ų
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester group enhances its binding affinity, potentially modulating the activity of these targets. This interaction is crucial for its anticancer effects and other biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes the inhibition rates observed in various cancer types when treated with related compounds at a concentration of 10 μM:
| Cancer Type | Inhibition Rate (%) |
|---|---|
| Leukemia (K-562) | 56.84 |
| Non-small Cell Lung Cancer (NCI-H460) | 80.92 |
| Colon Cancer (HCT-116) | 72.14 |
| CNS Cancer (U251) | 73.94 |
| Melanoma (MDA-MB-435) | 50.64 |
| Ovarian Cancer (OVCAR-4) | 56.45 |
These findings indicate that compounds structurally related to this compound may exhibit similar anticancer activities, warranting further investigation into their mechanisms and therapeutic applications .
Other Biological Activities
In addition to its anticancer effects, this benzofuran derivative exhibits other significant biological activities:
Antioxidant Activity : Some studies suggest that benzofuran derivatives possess antioxidant properties that can protect cells from oxidative stress.
Antibacterial Effects : Certain derivatives have shown efficacy against various bacterial strains, indicating potential applications in treating infections .
Synthesis and Evaluation
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenols and α-haloketones.
- Esterification : The introduction of the carboxylate ester is performed using ethyl alcohol in the presence of a catalyst.
- Ethoxy Group Addition : Conducted via etherification reactions with alkyl halides under basic conditions.
These synthetic routes enable the development of compounds with tailored biological activities .
Comparative Studies
Comparative studies with similar benzofuran derivatives reveal that structural modifications can significantly impact biological activity:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | Methyl group instead of phenyl | Varies in reactivity |
| Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl | Lacks bromine | Different solubility profiles |
These comparisons highlight the importance of functional groups in modulating the pharmacological properties of benzofuran derivatives .
Q & A
Basic: What are the key synthetic methodologies for preparing Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate?
Answer:
The synthesis typically involves multi-step functionalization of the benzofuran core. A common approach includes:
- Benzofuran Ring Construction : Cyclization of substituted phenols or ketones under acidic conditions to form the benzofuran scaffold.
- Etherification : Introduction of the 2-(benzyloxy)-2-oxoethoxy group via nucleophilic substitution, often using NaH in anhydrous THF as a base to deprotonate hydroxyl groups (e.g., as described for similar benzofuran derivatives in ).
- Bromination : Electrophilic bromination at the 6-position using reagents like NBS (N-bromosuccinimide) in a controlled environment.
- Esterification : Final carboxylate ester formation via reaction with ethyl chloroformate or acid-catalyzed ester exchange.
Safety Note : Use inert atmospheres for moisture-sensitive steps (e.g., NaH reactions) and adhere to GHS-compliant handling protocols .
Basic: What safety protocols are critical for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Storage : Store in tightly sealed containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis of the ester and benzyloxy groups .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous cleanup to prevent unintended reactions .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Use HRMS to confirm the exact mass (e.g., 445.0968 g/mol for related brominated benzofurans) and rule out isotopic interference from bromine .
- 2D NMR : Employ HSQC/HMBC to assign overlapping signals, particularly for the benzyloxy and ester groups. For example, HMBC correlations can differentiate between adjacent substituents on the benzofuran core .
- Crystallographic Validation : Cross-validate ambiguous spectral assignments with single-crystal X-ray diffraction data processed via SHELXL .
Advanced: What strategies optimize reaction yields during the introduction of the 2-(benzyloxy)-2-oxoethoxy group?
Answer:
- Base Selection : Replace NaH with milder bases like KCO in DMF for substrates sensitive to strong bases, as demonstrated in analogous benzofuran syntheses .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the oxygen atom.
- Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., ester hydrolysis) while maintaining reactivity .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states for key reactions (e.g., bromination or esterification) and identify electronic effects of the bromine and benzyloxy groups .
- Docking Studies : For biological activity predictions, dock the compound into target protein active sites (e.g., using AutoDock Vina) to assess binding affinities, leveraging structural analogs from .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences in the final ester product .
- HPLC : For high-purity requirements, employ reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .
Advanced: What mechanistic insights explain the formation of the benzofuran core in this compound?
Answer:
- Radical Pathways : Bromination may proceed via radical intermediates stabilized by the electron-rich benzofuran ring, as observed in similar systems .
- Acid-Catalyzed Cyclization : Propose a mechanism involving protonation of a carbonyl group, followed by intramolecular attack of a phenolic oxygen to form the fused furan ring . Kinetic studies under varying pH conditions can validate this hypothesis.
Advanced: How can X-ray crystallography address challenges in structural elucidation?
Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Process data with SHELXL for refinement, addressing disorders in the benzyloxy group .
- ORTEP Visualization : Generate thermal ellipsoid plots via ORTEP-3 to assess anisotropic displacement parameters, particularly for the bromine atom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
